7-Bromo-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated heterocyclic compound with the molecular formula C9H10BrN. It is a derivative of tetrahydroisoquinoline, where a bromine atom is substituted at the 7th position of the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,2,3,4-tetrahydroisoquinoline
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products:
- Substitution reactions yield various substituted tetrahydroisoquinolines.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions regenerate the parent tetrahydroisoquinoline .
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydroisoquinoline is used extensively in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used as an intermediate in the synthesis of drugs targeting neurological disorders and other diseases.
Industry: The compound finds applications in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form stable interactions with these targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline
- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline
- 7-Nitro-1,2,3,4-tetrahydroisoquinoline
Comparison: 7-Bromo-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom can participate in specific halogen bonding interactions that are not possible with other substituents like fluorine or nitro groups. This uniqueness makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYODEQFZAJVROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444089 | |
Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17680-55-6 | |
Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17680-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 7-bromo-1,2,3,4-tetrahydroisoquinoline via the described method?
A1: The abstract highlights the method's convenience for synthesizing the compound. While specific advantages aren't detailed, "convenience" could imply factors like higher yield, milder reaction conditions, easier purification, or readily available starting materials compared to alternative synthetic routes. []
Q2: Could this synthetic strategy be applied to other similar compounds?
A2: The abstract suggests potential applicability to similar compounds, as it mentions the synthesis of 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine using a similar approach involving lithiation, formylation, and reductive amination. [] Further research would be needed to explore the scope and limitations of this synthetic strategy for a broader range of compounds.
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